Einecs 283-841-8
Description
Contextualizing EINECS Identifiers in Modern Chemical Research
The European Inventory of Existing Commercial Chemical Substances (EINECS) is a cornerstone of chemical regulation and information management within the European Union. europa.eueqgest.com It comprises a catalog of chemical substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981. europa.euontosight.ai An EINECS number, such as 283-841-8, is a seven-digit identifier in the format XXX-XXX-X, designed to provide a unique and unambiguous reference for each substance. eqgest.com
In the realm of modern chemical research and informatics, these identifiers are indispensable. They are fundamental to the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, the primary framework for chemical control in the EU. ontosight.aiontosight.ai For researchers, EINECS numbers facilitate the efficient tracking and retrieval of comprehensive data about a substance across numerous databases, including information on its properties, regulatory status, and scientific literature. ontosight.airenupublishers.com This systematic identification is crucial for organizing the vast amount of chemical data, which supports computational research, materials science, and drug development. renupublishers.comchangechemistry.org While other identifiers like the CAS Registry Number are used internationally, the EC number, derived from inventories like EINECS, is of primary importance in the European regulatory context. eqgest.comcas.org
Overview of Chemical Substances Associated with EINECS 283-841-8 in Public Databases
The identifier this compound is assigned to the chemical substance (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid . researchgate.netnepjol.info This compound is more widely known by its non-proprietary name, Carbidopa . wikipedia.orgwikipedia.org It is a synthetic derivative of the amino acid L-DOPA (Levodopa). wikipedia.org
Public chemical databases serve as essential resources for the scientific community by aggregating and providing access to detailed information about chemical compounds. These platforms list substances with their various identifiers, chemical structures, and physicochemical properties. For this compound, information is consistent across major public repositories, confirming its identity as Carbidopa.
Interactive Table 1: Database Information for this compound
| Database | Chemical Name | Molecular Formula | InChI Key |
|---|---|---|---|
| PubChem | (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrazine | C10H17N3O4 | XMVFHZYYVNJKTC-PPHPATTJSA-N |
| ECHA | (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | C10H14N2O4 | Not Available |
| DrugBank | Carbidopa | C10H14N2O4 | TZFNLOMSOLWIDK-JTQLQIEISA-N |
Methodological Approach for Delineating Academic Research Trajectories
The academic research trajectory for the compound identified by this compound, Carbidopa, is closely tied to its pharmacological function. A methodological review of scholarly databases reveals a clear and focused line of investigation since its development.
The research history begins with the discovery that dopamine (B1211576) levels were deficient in the brains of patients with Parkinson's disease. wikipedia.org Initial therapeutic attempts with Levodopa (L-DOPA), a dopamine precursor, were promising but required very large doses that caused significant side effects. wikipedia.orgnih.gov This led to research focused on finding a way to prevent the peripheral breakdown of L-DOPA before it could reach the brain.
The key breakthrough came with the development of DOPA decarboxylase inhibitors. wikipedia.orgnih.gov Carbidopa was synthesized and patented by Merck in 1962. wikipedia.org Subsequent research in the early 1970s demonstrated that combining Carbidopa with L-DOPA significantly reduced the required dose of L-DOPA (by about 75%) and minimized side effects. wikipedia.orgwikipedia.org This is because Carbidopa inhibits the peripheral metabolism of L-DOPA but does not cross the blood-brain barrier itself, thus allowing more L-DOPA to enter the central nervous system and be converted to dopamine. wikipedia.orgdrugbank.com
This foundational research led to the commercial availability of the Carbidopa/Levodopa combination therapy in 1975, which became a standard treatment for Parkinson's disease. nih.gov The academic trajectory has since progressed to refining this therapy. Current research focuses on areas such as:
The development of new formulations, including sustained-release versions, to provide more consistent symptom control. wikipedia.org
Theoretical studies using computational methods like Density Functional Theory (DFT) to investigate the electronic and thermodynamic properties of the Carbidopa molecule. researchgate.netnepjol.info
Synthesis of new derivatives, such as Schiff bases, using Carbidopa as a starting material to explore new chemical entities. impactfactor.org
This trajectory illustrates a clear path from addressing a fundamental therapeutic challenge to the incremental and advanced research aimed at optimizing an established and effective treatment.
Properties
CAS No. |
84752-96-5 |
|---|---|
Molecular Formula |
C4H14O10P2 |
Molecular Weight |
284.10 g/mol |
IUPAC Name |
1,4-dioxane;phosphoric acid |
InChI |
InChI=1S/C4H8O2.2H3O4P/c1-2-6-4-3-5-1;2*1-5(2,3)4/h1-4H2;2*(H3,1,2,3,4) |
InChI Key |
VJKCMQLLUPVPJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCO1.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
Discrepancies and Challenges in Chemical Substance Identification for Einecs 283 841 8
Academic Research Perspectives on "Phosphoric acid, compound with 1,4-dioxane (B91453) (2:1)"
Synthesis Methodologies and Reaction Mechanisms Involving Phosphoric Acid and 1,4-Dioxane Systems
The interaction between phosphoric acid and 1,4-dioxane is fundamental to various synthetic methodologies and reaction mechanisms. Research in this area explores their roles as catalysts, solvents, and reagents, shedding light on the formation and stability of their adducts.
Exploration of Catalytic Roles of Phosphoric Acid Derivatives in Organic Transformations, including Brønsted Acid Catalysis
Chiral phosphoric acids (CPAs), derived from a BINOL scaffold, have emerged as powerful Brønsted acid catalysts for a wide array of asymmetric organic transformations. acs.orgresearchgate.netacs.org These catalysts are known for their efficiency and versatility under mild reaction conditions. acs.org Their ability to activate substrates by lowering the Lowest Unoccupied Molecular Orbital (LUMO) through protonation is a key feature of their catalytic activity. acs.org
The catalytic performance of phosphoric acid derivatives can be tuned by modifying their structure. For instance, the introduction of bulky substituents at the 3,3'-positions of the BINOL framework often enhances enantioselectivity. acs.org Researchers have also developed more acidic N-phosphoramide (NPA) catalysts for substrates that are difficult to activate. acs.org The development of novel chiral phosphoric acid catalysts is an active area of research, with data science approaches being used to design new catalyst scaffolds. nih.gov
In the context of 1,4-dioxane, phosphoric acid catalysis has been employed in reactions such as the desymmetrization of cyclohexadienones to produce enantioenriched 1,4-dioxane derivatives. acs.orgresearchgate.net This methodology has proven valuable in the asymmetric synthesis of natural products. acs.orgresearchgate.net Furthermore, the catalytic effect of 1,4-dioxane has been observed in the oxidation of iodide by dicyanobis(bipyridine)iron(III) in water, where the addition of 1,4-dioxane enhances the reaction rate. mdpi.com
Investigation into the Formation and Stability of Acid-Base Adducts involving Cyclic Ethers
The formation of acid-base adducts between Lewis acids and cyclic ethers like 1,4-dioxane is a well-established phenomenon. amazonaws.com These adducts, often referred to as co-crystals, can exhibit significantly different physical and chemical properties compared to their individual components. amazonaws.comfarmaciajournal.com The stability of these adducts is a critical factor in their application, and thermal analysis is often used to assess their stability. farmaciajournal.comacs.org
Frustrated Lewis Pairs (FLPs), which are sterically hindered Lewis acid and base pairs, can react with cyclic ethers to form zwitterionic products. nih.govacs.org This reactivity has been harnessed in the development of polymeric FLP gels, where the addition of cyclic ethers triggers the formation of a cross-linked network. nih.govacs.org The stability of these networks is influenced by the steric and electronic properties of the cyclic ether. nih.gov
The interaction between phosphoric acid and 1,4-dioxane can lead to the formation of stable co-crystals. acs.org These co-crystals have been characterized using various techniques, including X-ray diffraction and thermal analysis. farmaciajournal.comacs.orgresearchgate.net
Mechanistic Studies of 1,4-Dioxane as a Solvent or Reagent in Acid-Catalyzed Processes
1,4-Dioxane is commonly used as a solvent in organic synthesis, and its role in acid-catalyzed reactions is of particular interest. In some cases, 1,4-dioxane can act as more than just an inert solvent, participating directly in the reaction mechanism. For example, in certain acid-catalyzed reactions, 1,4-dioxane has been observed to have a catalytic effect, influencing the reaction rate and order. mdpi.com
Mechanistic studies have revealed that in acid-catalyzed processes, 1,4-dioxane can be involved in the formation of intermediates that influence the reaction pathway. The degradation of 1,4-dioxane itself under advanced oxidation processes has been studied to understand its transformation and the formation of byproducts. deswater.comdss.go.th In the context of Brønsted acid catalysis, solvents can play a crucial role in the enantioselectivity of a reaction, and screening different solvents, including 1,4-dioxane, is a common practice to optimize reaction conditions. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization of Phosphoric Acid-Dioxane Complexes
The precise determination of the three-dimensional structure of phosphoric acid-dioxane complexes is crucial for understanding their reactivity and catalytic activity. Advanced spectroscopic and crystallographic techniques are indispensable tools for this purpose.
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural and Conformational Analysis (e.g., ¹⁵N HSQC-NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and conformation of molecules in solution. For phosphoric acid-dioxane systems, various NMR experiments provide valuable insights. ³¹P NMR is particularly useful for studying phosphorus-containing compounds, including chiral phosphoric acids and their complexes. scielo.brkaist.ac.kr The chemical shifts and coupling constants in ³¹P NMR spectra can reveal information about the electronic environment and bonding of the phosphorus atom. scielo.brnsf.gov
Advanced multi-dimensional NMR techniques are employed for more detailed structural analysis. For instance, heteronuclear single quantum coherence (HSQC) and nuclear Overhauser effect spectroscopy (NOESY) experiments can establish through-bond and through-space correlations between different nuclei. The ¹H-¹⁵N HSQC-NOESY experiment, for example, can be used to study the interactions between a phosphoric acid and a nitrogen-containing substrate in a viscous solvent like phosphoric acid itself. rsc.orgrsc.org This "ViscY NMR" approach takes advantage of spin diffusion in viscous media to individualize the NMR spectra of components in a mixture. rsc.orgrsc.org
The following table summarizes some of the advanced NMR techniques used in the study of phosphoric acid systems:
| NMR Technique | Information Obtained | Reference |
| ³¹P NMR | Electronic environment and bonding of phosphorus | scielo.brkaist.ac.kr |
| ¹H-¹⁵N HSQC-NOESY | Through-space interactions between protons and nitrogen | rsc.orgrsc.org |
| ¹H-¹³C/¹H-¹⁵N NOAH | ¹H, ¹³C, and ¹⁵N chemical shifts of individual molecules in a mixture | rsc.org |
Utilization of X-ray Crystallography for Determining Solid-State Structures of Co-crystals and Adducts
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which is essential for understanding the structure of co-crystals and adducts formed between phosphoric acid and 1,4-dioxane. farmaciajournal.comacs.org
The crystal structures of numerous co-crystals involving phosphoric acid have been determined, revealing the nature of the hydrogen bonding and other non-covalent interactions that hold the components together. farmaciajournal.comacs.orgresearchgate.netacs.org These studies have been instrumental in distinguishing between salts and co-crystals, which is crucial for understanding their physicochemical properties. acs.org
For example, the crystal structure of a salt co-crystal of isavuconazole (B1672201) with phosphoric acid has been reported, providing insights into its solid-state properties. researchgate.net Similarly, the structures of ruthenium phosphinidene (B88843) complexes with dioxane have been elucidated, revealing details about the Ru=P bond and the coordination environment of the metal center. nsf.gov
The following table presents examples of systems involving phosphoric acid or dioxane where X-ray crystallography has been used for structural determination:
| System | Key Structural Information | Reference |
| Isavuconazole-phosphoric acid salt | Solid-state packing and hydrogen bonding | researchgate.net |
| Ruthenium phosphinidene-dioxane complex | Ru=P bond length and coordination geometry | nsf.gov |
| Paracetamol-1,4-dioxane cocrystal | Intermolecular interactions | acs.org |
Integration of Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Interaction Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and intermolecular interactions within the phosphoric acid-dioxane complex. The formation of hydrogen bonds between the phosphoric acid (the proton donor) and 1,4-dioxane (the proton acceptor) leads to distinct shifts in the vibrational frequencies of the functional groups involved.
Research on phosphoric acid in various solvents, including aprotic, polar organic solvents like 1,4-dioxane, reveals significant changes in its vibrational spectrum. researchgate.net In such solvents, the P=O stretching mode (νP=O) of phosphoric acid is observed around 1240 cm⁻¹ in the infrared absorption spectrum. researchgate.net This is a key indicator of the interaction between the phosphoryl oxygen and the surrounding solvent molecules.
Detailed spectroscopic studies on aqueous phosphoric acid have provided a foundation for understanding its vibrational modes, which are influenced by hydrogen bonding. researchgate.netrsc.org These studies assign the key P-O stretching modes for H₃PO₄(aq) as follows: the symmetric P(OH)₃ stretch (νsP(OH)₃) at approximately 890 cm⁻¹, the asymmetric P(OH)₃ stretch (νasP(OH)₃) at 1008 cm⁻¹, and the P=O stretch (νP=O) at 1178 cm⁻¹. researchgate.net When phosphoric acid forms a complex with 1,4-dioxane, these frequencies are expected to shift, reflecting the formation of new hydrogen-bonding networks. For instance, the P=O stretching frequency can be influenced by interactions with the oxygen atoms of the dioxane molecule. researchgate.net
Two-dimensional infrared (2D-IR) spectroscopy offers deeper insights into the hydration and interaction dynamics of phosphate (B84403) groups. aip.org Such advanced techniques can resolve vibrational line shapes, which are affected by site variations in hydration and hydrogen bonding on extremely short timescales. aip.org For the phosphoric acid-dioxane complex, 2D-IR could elucidate the dynamics of hydrogen bond formation and dissociation between the acid and the ether.
The table below summarizes key vibrational modes of phosphoric acid and 1,4-dioxane, which are critical for analyzing their interaction.
| Vibrational Mode | Compound | Typical Wavenumber (cm⁻¹) | Reference |
| P=O Stretch (in aprotic polar solvent) | Phosphoric Acid | ~1240 | researchgate.net |
| P=O Stretch (aqueous) | Phosphoric Acid | 1178 | researchgate.net |
| P-OH Stretch | Phosphoric Acid | 2904 | mdpi.com |
| Symmetric P(OH)₃ Stretch (aqueous) | Phosphoric Acid | 890 | researchgate.net |
| Asymmetric P(OH)₃ Stretch (aqueous) | Phosphoric Acid | 1008 | researchgate.net |
| C-H Stretch | 1,4-Dioxane | 2855 - 2960 | acs.org |
| C-O-C Stretch | 1,4-Dioxane | ~1120 |
This table is generated based on data from the provided text. Wavenumbers can vary based on the specific chemical environment.
Analysis of these spectral features allows researchers to assess the strength and geometry of the hydrogen bonds within the this compound complex. researchgate.net
Theoretical Studies and Computational Modeling of Phosphoric Acid-Dioxane Interactions
Theoretical studies and computational modeling provide a molecular-level understanding that complements experimental findings. These methods are crucial for detailing the energetic and structural aspects of the interactions between phosphoric acid and 1,4-dioxane.
Quantum Chemical Calculations of Interaction Energies, Hydrogen Bonding Networks, and Acid-Base Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the interactions within the phosphoric acid-dioxane system. nih.gov These calculations can accurately predict the geometry, interaction energies, and vibrational frequencies of the complex. For instance, methods like B3LYP-D have shown significant accuracy in calculating the frequencies of phosphorylated compounds, accounting for dispersion interactions which are crucial in such complexes. nih.gov
Studies on analogous hydrogen-bonded systems, such as those between 1,4-dioxane and methanol, use quantum chemical methods to analyze homomolecular and heteromolecular hydrogen bonds. researchgate.net Such analyses can distinguish between different types of hydrogen bonds and quantify their strength through metrics like delocalization interaction energies. researchgate.net
In the context of catalysis, quantum mechanical calculations are used to explore how chiral phosphoric acids interact with substrates. rsc.org These studies reveal that noncovalent interactions, primarily hydrogen bonding and π-stacking, dictate the structure of key intermediates and transition states. rsc.org For the phosphoric acid-dioxane complex, these calculations can map the potential energy surface, identify the most stable geometric configurations of the 2:1 adduct, and describe the intricate network of hydrogen bonds formed between the two phosphoric acid molecules and the dioxane molecule.
Molecular Dynamics Simulations for Understanding Solvation, Association, and Conformational Dynamics
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of chemical systems in solution. rsc.orgnih.gov For the phosphoric acid-dioxane system, MD simulations can provide insights into how the complex behaves in a solvent, how the acid and dioxane molecules associate, and the conformational dynamics of the complex itself.
Developing an accurate force field is a prerequisite for reliable MD simulations. researchgate.netescholarship.org Research on similar organophosphate compounds, like dibutyl phosphoric acid (HDBP), involves parameterizing force fields to accurately reproduce experimental properties such as density and dipole moment. researchgate.net A similar approach would be necessary for the phosphoric acid-dioxane system to study phenomena like dimerization or aggregation. researchgate.netescholarship.org
Classical MD simulations have been used to quantify the stability of ions in organic solvents, including 1,4-dioxane. frontiersin.org These studies measure solvation free energies and have found that ions like hydronium can be destabilized in 1,4-dioxane relative to water. frontiersin.org This information is critical for understanding the local environment and the acid's behavior within the dioxane complex. Ab initio MD (AIMD) simulations can further connect these dynamics directly to spectroscopic results by computing IR and Raman spectra from the time-correlation functions of dipole moments and polarizabilities, capturing anharmonic effects and the influence of the local environment. acs.org
Prediction of Reaction Pathways, Transition States, and Catalytic Turnover Frequencies
The phosphoric acid-dioxane complex can be viewed as a pre-catalyst or a model for Brønsted acid catalysis in a non-aqueous environment. Computational methods are instrumental in predicting how this system might behave in a chemical reaction.
Quantum chemical calculations can map out entire reaction pathways, identifying the structures of intermediates and transition states. uq.edu.au In many phosphoric acid-catalyzed reactions, the acid activates substrates through hydrogen bonding, forming a chiral environment that directs the stereochemical outcome. acs.org The interaction with a solvent or co-solvent like 1,4-dioxane can be crucial for catalyst turnover and efficiency. acs.org
Turnover frequency (TOF) is a key metric of catalyst efficiency, defined as the number of substrate molecules converted to product per catalyst active site per unit time. numberanalytics.com While experimental conditions like temperature, pressure, and concentrations influence the measured TOF, computational studies can help to dissect these factors. numberanalytics.com By calculating the energy barriers for different steps in a catalytic cycle, computational models can predict the rate-limiting step and provide an estimate of the intrinsic TOF. The relationship between TOF and overpotential (for electrochemical reactions) can be established, allowing for the characterization of a catalyst by its TOF at zero overpotential. nih.gov For the phosphoric acid-dioxane system, theoretical predictions of reaction pathways would involve modeling the interaction of the complex with potential reactants, calculating the activation energies for bond-breaking and bond-forming steps, and ultimately predicting the catalytic efficiency.
Academic Research Perspectives on "Fatty acids, palm-oil, hydrogenated, reaction products with tetraethylenepentamine (B85490), acetates"
Advanced Synthesis and Derivatization Strategies for Hydrogenated Palm Oil Fatty Acids
The synthesis of this complex amide acetate (B1210297) is a sequential process involving hydrogenation of the initial fatty acid feedstock, followed by amidation and acetylation. Each step presents opportunities for methodological innovation to control the final product's characteristics.
Hydrogenation is a critical first step that modifies the fatty acid chains of palm oil, converting unsaturated fatty acids into saturated ones. mdpi.com This process increases the melting point and oxidative stability of the oil, turning it from a liquid or semi-solid into a more solid fat. krohne.com The primary goal of modern hydrogenation research is to achieve high selectivity and conversion rates while minimizing the formation of undesirable byproducts, such as trans fatty acids, which can occur during partial hydrogenation. researchgate.netnih.gov
Research focuses on two main catalytic approaches:
Heterogeneous Catalysis: This is the most common industrial method, typically employing a solid catalyst in a liquid oil medium. Nickel is a widely used catalyst, but palladium and platinum are also effective, sometimes allowing for milder reaction conditions. researchgate.netyoutube.com The process involves heating the oil (e.g., to 150-220°C) and introducing hydrogen gas under pressure in the presence of the catalyst. youtube.comgoogle.com After the reaction, the solid catalyst is filtered out. youtube.com
Homogeneous Catalysis: While less common industrially for oils, homogeneous catalysts (dissolved in the reaction medium) are an active area of research. They can offer higher selectivity and activity under milder conditions.
Catalytic Transfer Hydrogenation (CTH): This alternative method uses a hydrogen donor molecule (like ammonium (B1175870) formate) to transfer hydrogen to the fatty acid, avoiding the need for high-pressure hydrogen gas. itb.ac.id Studies have shown that CTH can effectively reduce the iodine value (a measure of unsaturation) of palm fatty acid distillate (PFAD). itb.ac.id
The choice of catalyst and reaction conditions significantly impacts the final degree of saturation and the fatty acid profile of the hydrogenated product.
Table 1: Comparison of Hydrogenation Methods for Fatty Acids
| Method | Typical Catalyst | Hydrogen Source | Typical Conditions | Advantages | Challenges |
|---|---|---|---|---|---|
| Gaseous Hydrogenation (Heterogeneous) | Nickel, Palladium, Platinum | Hydrogen Gas (H₂) | High Temperature (150-220°C), High Pressure (e.g., 20-140 psi) | Established technology, effective for full saturation. youtube.comgoogle.com | Requires high pressure, potential for trans fat formation in partial hydrogenation. researchgate.net |
| Catalytic Transfer Hydrogenation (CTH) | Palladium on Carbon (Pd/C) | Hydrogen Donors (e.g., Ammonium Formate) | Lower Temperature (e.g., 90°C), Atmospheric Pressure | Avoids high-pressure hydrogen gas, can achieve low iodine values. itb.ac.id | Stoichiometric use of hydrogen donor, separation of byproducts. |
Following hydrogenation, the saturated fatty acids are functionalized through an amidation reaction with a polyfunctional amine. Tetraethylenepentamine (TEPA) is a member of the polyethylene (B3416737) polyamine family, characterized by a backbone with multiple amine groups (primary and secondary). This structure allows a single TEPA molecule to react with one or more fatty acid molecules.
The reaction is a type of acylation where the carboxylic acid group of the fatty acid reacts with an amine group on the TEPA molecule to form a stable amide bond (-CONH-). This process typically requires heating to drive off the water molecule formed during the reaction. To facilitate the reaction, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, although direct amidation at high temperatures is also common. stackexchange.com The stoichiometry of the reactants (fatty acid to TEPA ratio) is a key parameter that determines the average number of fatty acid chains attached to each polyamine molecule, influencing the properties of the final product. google.com
The final step in the synthesis is the acetylation of the fatty acid-TEPA amide. The TEPA backbone contains residual primary and secondary amine groups that did not react during the amidation step. These remaining amine groups are nucleophilic and can be acetylated.
Acetylation involves the introduction of an acetyl group (CH₃CO-) onto the nitrogen atoms of these unreacted amines. This is typically achieved by reacting the fatty acid amide with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. wikipedia.org This reaction converts the remaining primary and secondary amines into acetamides. In biological systems, a similar process occurs where enzymes like spermidine/spermine N1-acetyltransferase (SSAT) use acetyl-coenzyme A (CoA) to acetylate polyamines. researchgate.net
This "capping" of the amine groups with acetate moieties significantly alters the molecule's properties by:
Reducing Polarity: It replaces the polar N-H bonds with less polar N-C=O groups.
Eliminating Hydrogen Bonding Sites: The conversion of primary and secondary amines to tertiary amides removes hydrogen bond donors, which can affect viscosity, melting point, and solubility. researchgate.net
Modifying Basicity: The basicity of the nitrogen atoms is significantly reduced.
Chemical Structure-Property Relationships of Complex Fatty Acid Amides and Acetates
The macroscopic properties of the final product are a direct consequence of its complex molecular architecture, which is determined by the nature of its constituent parts.
Palm oil is primarily composed of triglycerides of various fatty acids. rsc.org The specific composition influences the properties of the final product.
Table 2: Typical Fatty Acid Composition of Palm Oil and Post-Hydrogenation Profile
| Fatty Acid | Carbon Chain | Typical % in Palm Oil rsc.org | Structure | Expected % after Full Hydrogenation |
|---|---|---|---|---|
| Palmitic Acid | C16:0 | ~44% | Saturated | ~44% |
| Stearic Acid | C18:0 | ~5% | Saturated | ~54% (includes hydrogenated C18:1 and C18:2) |
| Oleic Acid | C18:1 | ~39% | Monounsaturated | 0% |
| Linoleic Acid | C18:2 | ~10% | Polyunsaturated | 0% |
The degree of hydrogenation is a critical factor.
Unsaturated Fatty Acids: The double bonds in oleic and linoleic acid create a "kink" in the hydrocarbon chain. This prevents the molecules from packing closely together, resulting in lower melting points.
Saturated Fatty Acids: Hydrogenation eliminates these double bonds, resulting in straight, flexible hydrocarbon chains (like palmitic and stearic acid). These linear chains can pack together more efficiently through van der Waals forces, leading to a more ordered, crystalline structure with a higher melting point and a more solid consistency. researchgate.net
Therefore, a higher degree of hydrogenation leads to a final product with more rigid, linear alkyl chains, which significantly impacts its conformational freedom and intermolecular interactions.
The combination of long, nonpolar fatty acid chains and a polar, functionalized core creates an amphiphilic molecule with a propensity for self-assembly and interfacial activity. researchgate.net
Polyamine Backbone: The TEPA core, even after amidation, contains nitrogen and oxygen atoms capable of participating in hydrogen bonding and dipole-dipole interactions. This polar "head" region contrasts with the nonpolar fatty acid "tails." This dual character is the basis for surfactant behavior, where molecules align at interfaces (e.g., oil-water) to reduce surface tension.
Supramolecular Assembly: In bulk, these molecules can self-assemble into complex structures. The strong hydrogen bonding potential of the amide groups (-CONH-) encourages the formation of ordered arrangements, similar to those seen in other fatty acid amides and polyamides. researchgate.net This can lead to the formation of micelles, lamellar structures, or other aggregates depending on the concentration and surrounding medium. nih.gov
Impact of Acetate Moieties: The acetylation of remaining amine groups modulates these interactions. By removing hydrogen bond donors, acetylation can disrupt the highly ordered hydrogen-bonding networks that might otherwise form. researchgate.net This can lower the melting point and increase solubility in less polar solvents compared to the non-acetylated intermediate. The acetate groups still contribute to the polarity of the core, but the nature of the intermolecular forces is shifted away from strong, directional hydrogen bonds towards weaker dipole-dipole interactions. This fine-tuning of the polar core allows for precise control over the material's interfacial behavior and bulk properties like viscosity and thermal characteristics.
Application of Advanced Spectroscopic and Chromatographic Methods for Characterization of Complex Lipid Derivatives
The characterization of complex lipid derivatives such as "Fatty acids, palm-oil, hydrogenated, reaction products with tetraethylenepentamine, acetates" (this compound) presents a significant analytical challenge due to the inherent complexity of the starting materials and the reaction products. The hydrogenation of palm oil results in a mixture of saturated fatty acids, primarily palmitic and stearic acid. The subsequent reaction with tetraethylenepentamine and acetylation leads to a variety of amide and acetate derivatives. Advanced spectroscopic and chromatographic methods are indispensable for elucidating the structure and composition of these complex mixtures.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of these derivatives.
¹H NMR spectroscopy can provide information about the different types of protons present in the molecule. For instance, characteristic signals can be used to quantify the amount of saturated fatty acid chains. magritek.com The presence of amide and acetate groups would also give rise to distinct signals, allowing for the determination of the degree of reaction.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons can distinguish between the carboxylic acid, amide, and ester functionalities.
Two-dimensional NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between different parts of the molecule, confirming the structure of the reaction products. magritek.com For example, HMBC can show correlations between the protons of the tetraethylenepentamine backbone and the carbonyl carbons of the fatty acid and acetate groups.
Chromatographic Methods:
Chromatographic techniques are essential for separating the complex mixture of reaction products, allowing for their individual identification and quantification.
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a standard method for the analysis of fatty acid derivatives. youtube.com However, the high molecular weight and low volatility of the tetraethylenepentamine derivatives may require derivatization to make them suitable for GC analysis. aocs.org
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of these complex lipid derivatives. nih.govresearchgate.net Reversed-phase HPLC, where separation is based on hydrophobicity, can effectively separate the different fatty acid amide and acetate derivatives based on the length of the fatty acid chain and the degree of substitution on the tetraethylenepentamine backbone. nih.gov
Thin-Layer Chromatography (TLC) is a simpler and more rapid technique that can be used for the preliminary analysis and purification of the reaction products. rockefeller.edu Different solvent systems can be used to separate the components based on their polarity.
An illustrative summary of the application of these methods is presented in the table below:
| Analytical Method | Information Obtained | Relevance for this compound |
| ¹H NMR | Identification and quantification of different proton environments (e.g., fatty acid chain, polyamine backbone, acetate groups). | Determination of the degree of amidation and acetylation. |
| ¹³C NMR | Information on the carbon skeleton, including the identification of carbonyl groups (acid, amide, ester). | Confirmation of the formation of amide and acetate linkages. |
| 2D NMR (COSY, HMBC) | Connectivity between different molecular fragments. | Structural elucidation of the final reaction products. |
| GC-MS | Separation and identification of volatile components. | Analysis of unreacted fatty acids and smaller derivatives (may require derivatization). |
| HPLC | Separation of non-volatile components based on polarity and size. | Quantification of the different fatty acid amide and acetate derivatives in the mixture. |
| TLC | Preliminary separation and qualitative analysis. | Rapid assessment of reaction completion and product purity. |
Advanced Chemical Applications and Sustainable Material Design
Design and Synthesis of Amphiphilic Molecules with Tailored Interfacial Properties for Advanced Applications
The reaction of hydrogenated palm-oil fatty acids with tetraethylenepentamine, followed by acetylation, is a prime example of the synthesis of amphiphilic molecules. These molecules possess both a hydrophobic part (the long hydrocarbon chain of the fatty acid) and a hydrophilic part (the polyamine backbone with its amide and acetate functionalities). This dual nature allows them to exhibit interesting interfacial properties, which can be tailored for various applications.
The synthesis process itself allows for the tuning of these properties. For example, by controlling the stoichiometry of the reactants, it is possible to vary the degree of amidation and acetylation, which in turn will affect the hydrophilic-lipophilic balance (HLB) of the resulting molecules. A higher degree of acetylation would likely increase the hydrophilicity of the molecule.
These tailored amphiphilic molecules have potential applications in a range of fields:
Emulsifiers: Their ability to reduce the interfacial tension between oil and water makes them effective emulsifying agents, for example, in the food and cosmetic industries. mdpi.com
Surfactants: They can act as surfactants in detergents and cleaning products, where they help to solubilize grease and dirt.
Corrosion inhibitors: The amine and amide groups can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.
The interfacial properties of these molecules can be further modified by changing the starting materials. For instance, using a different polyamine or a fatty acid with a different chain length would result in an amphiphile with different properties.
| Synthetic Parameter | Effect on Molecular Structure | Impact on Interfacial Properties | Potential Application |
| Fatty acid chain length | Alters the size of the hydrophobic tail. | Affects the HLB and the packing at interfaces. | Tailoring for specific oil/water systems. |
| Polyamine structure | Changes the size and functionality of the hydrophilic head group. | Influences the charge density and hydrogen bonding capacity. | pH-responsive systems, metal chelation. |
| Degree of acetylation | Modifies the polarity and charge of the hydrophilic head group. | Fine-tuning of the HLB and solubility. | Water-in-oil vs. oil-in-water emulsions. |
Investigation of Self-Assembly Phenomena in Complex Lipid Systems and their Application in Nanomaterials
Due to their amphiphilic nature, "Fatty acids, palm-oil, hydrogenated, reaction products with tetraethylenepentamine, acetates" are expected to self-assemble into various nanostructures when dispersed in a solvent. nih.gov In an aqueous environment, the hydrophobic fatty acid tails will tend to aggregate to minimize their contact with water, while the hydrophilic polyamine heads will be exposed to the aqueous phase. This can lead to the formation of micelles, vesicles (liposomes), or other liquid crystalline phases. monash.edu
The specific nanostructure that is formed will depend on a number of factors, including the concentration of the amphiphile, the temperature, the pH of the solution, and the presence of other molecules. For example, at low concentrations, spherical micelles are likely to form, while at higher concentrations, more complex structures such as cylindrical micelles or lamellar phases may be observed.
These self-assembled nanostructures have a wide range of potential applications in the field of nanomaterials:
Drug delivery: Vesicles formed from these amphiphiles could be used to encapsulate and deliver drugs to specific targets in the body. monash.edu The drug could be loaded into the hydrophobic core of the vesicle or associated with the hydrophilic surface.
Nanoreactors: The confined environment within a micelle or vesicle can be used as a nanoreactor to carry out chemical reactions with enhanced efficiency and selectivity.
Templates for nanomaterial synthesis: The self-assembled structures can be used as templates for the synthesis of inorganic nanomaterials with controlled size and shape.
The table below summarizes the potential self-assembled structures and their applications:
| Self-Assembled Structure | Description | Controlling Factors | Potential Application in Nanomaterials |
| Micelles | Spherical aggregates with a hydrophobic core and a hydrophilic shell. | Concentration (above CMC), temperature. | Solubilization of hydrophobic molecules, nanoreactors. |
| Vesicles (Liposomes) | Bilayer structures enclosing an aqueous core. | Sonication, extrusion, solvent injection. | Drug delivery, encapsulation of hydrophilic molecules. |
| Liquid Crystalline Phases | Ordered structures such as lamellar, hexagonal, or cubic phases. | High concentration, temperature. | Templates for mesoporous materials, controlled release systems. |
Development of Novel Sustainable Materials Derived from Renewable Fatty Acid Resources
The use of renewable resources such as palm oil for the synthesis of new materials is a key aspect of sustainable chemistry. researchgate.net "Fatty acids, palm-oil, hydrogenated, reaction products with tetraethylenepentamine, acetates" is an example of a value-added chemical derived from a renewable feedstock. The development of such materials can help to reduce our reliance on fossil fuels and minimize the environmental impact of the chemical industry.
Palm oil is an abundant and relatively inexpensive source of fatty acids. nih.gov By chemically modifying these fatty acids, it is possible to create a wide range of new materials with diverse properties and applications. The reaction with tetraethylenepentamine and acetic anhydride is just one example of the many chemical transformations that can be applied to fatty acids.
Other examples of sustainable materials derived from fatty acids include:
Bio-based polymers: Fatty acids can be used as monomers for the synthesis of polyesters, polyamides, and polyurethanes. rsc.org These bio-based polymers can have properties comparable to their petroleum-based counterparts and are often biodegradable.
Biolubricants: Esters of fatty acids are widely used as biolubricants due to their excellent lubricity, high viscosity index, and biodegradability.
Phase change materials: Fatty acids and their derivatives can be used as phase change materials for thermal energy storage applications. mdpi.com
The development of sustainable materials from renewable fatty acid resources is a rapidly growing field of research with the potential to make a significant contribution to a more sustainable future.
| Material Class | Description | Example from Fatty Acid Resources | Sustainability Aspect |
| Bio-based Polymers | Polymers derived from renewable biomass sources. | Polyamides from dimer fatty acids. | Reduced reliance on petrochemicals, potential for biodegradability. |
| Biolubricants | Lubricants derived from vegetable oils or animal fats. | Esters of oleic acid. | Biodegradable, low toxicity. |
| Phase Change Materials | Materials that absorb and release large amounts of energy during phase transitions. | Fatty acid eutectics. | Renewable source for thermal energy storage. |
| Surfactants and Emulsifiers | Amphiphilic molecules that reduce surface and interfacial tension. | Fatty acid amides and esters. | Bio-based alternatives to synthetic surfactants. |
Interdisciplinary Research Avenues and Future Directions
Integration of Chemical Informatics and Data Science for Systematically Resolving Substance Identification Ambiguities
The precise identification of chemical substances is a foundational challenge in chemistry, particularly for complex materials or in large datasets where ambiguity can arise. Chemical informatics and data science offer powerful tools to address these challenges. longdom.orgexcelra.com These fields combine chemistry, computer science, and information science to manage, analyze, and extract insights from vast amounts of chemical data. excelra.comneovarsity.org For a substance like this compound, which is a compound of two distinct molecules, informatics methods are crucial for unambiguous representation and database management.
A core challenge in materials science and chemistry is the ambiguous representation of substances, which can lead to duplicates and inconsistencies in chemical databases. openreview.net Chemical informatics provides standardized representation methods, such as the Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI), which encode molecular structures into machine-readable formats. neovarsity.org These tools are fundamental for creating searchable and reliable chemical databases. neovarsity.org
Data science techniques, including machine learning and predictive modeling, are increasingly used to resolve ambiguities. excelra.comgeeksforgeeks.org For instance, in complex mixtures, it can be difficult to distinguish between different components or to identify the exact structure of a compound. Computational algorithms can analyze spectral data and other properties to predict molecular structures and properties, thereby aiding in identification. longdom.org In the context of second-order calibration for chromatographic data, multivariate curve resolution-alternating least-squares (MCR-ALS) is a common model, but it can suffer from rotational ambiguity, leading to a range of possible solutions. acs.org New parameters are being developed to quantify the uncertainty in analyte prediction that arises from this ambiguity. acs.org Similarly, in the structural determination of symmetric homo-oligomers using Nuclear Magnetic Resonance (NMR), computational algorithms are essential for resolving ambiguity in Nuclear Overhauser Effect (NOE) assignments. nih.gov
The application of these computational approaches is not limited to simple molecules. For complex systems like periodic crystals, new invariants such as Pointwise Distance Distributions (PDD) have been developed to resolve data ambiguity, enabling reliable and fast comparisons of crystal structures. openreview.net This systematic approach, which defines a classification based on a clear equivalence relation and then develops complete and efficient invariants, serves as a model for tackling data challenges in other areas of chemistry. openreview.net
Development of Advanced Spectroscopic and Analytical Techniques for Characterization of Complex Chemical Mixtures
The characterization of complex chemical mixtures, which may contain organophosphorus compounds and lipids, relies on the continuous development of advanced analytical techniques. These methods are essential for ensuring the safety, quality, and authenticity of various products. mdpi.com Traditional analytical methods often have limitations, but modern chromatographic and spectroscopic techniques offer enhanced sensitivity, selectivity, and efficiency. mdpi.com
Spectroscopic Techniques: Spectroscopy, which studies the interaction between matter and electromagnetic radiation, provides detailed information about molecular structure and composition. fiveable.me
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the detailed molecular structure of complex organic molecules. iitm.ac.insolubilityofthings.com For organophosphorus compounds specifically, ³¹P NMR spectroscopy is widely used for characterization. google.comlodz.pl However, its quantitative application can be hampered by low sensitivity at low concentrations and other effects. google.com Advanced NMR techniques, including two-dimensional (2D-NMR) methods like COSY and HETCOR, are applied to analyze complex natural products and biopolymers. iitm.ac.in
Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ions, allowing for the identification of unknown compounds and the determination of their structure with high sensitivity and specificity. fiveable.mewaterandwastewater.com Techniques like tandem mass spectrometry (MS/MS) provide detailed structural information. waterandwastewater.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within molecules by detecting their characteristic vibrations. fiveable.mesolubilityofthings.com
Chromatographic Techniques: Chromatography is used to separate the components of a mixture. waterandwastewater.com
Gas Chromatography (GC): GC is suitable for separating volatile compounds and is often coupled with mass spectrometry (GC-MS) for the analysis of organophosphorus compounds. google.comcromlab-instruments.es US EPA Method 8141B, for example, specifies GC for determining organophosphorus compounds. cromlab-instruments.es
Liquid Chromatography (LC): LC is used for non-volatile substances. waterandwastewater.com High-performance liquid chromatography (HPLC) offers high resolution and is a conventional technique for detecting organophosphorus pesticides. waterandwastewater.comresearchgate.net
Multidimensional Chromatography: Techniques like two-dimensional gas chromatography (GC×GC) and comprehensive two-dimensional liquid chromatography (LC×LC) provide improved separation for highly complex mixtures. fiveable.me
The integration of these techniques, often coupling chromatography with mass spectrometry, is a powerful approach for analyzing complex samples with high sensitivity and selectivity. waterandwastewater.com The choice of technique depends on the properties of the analyte, such as volatility and polarity, and the required sensitivity of the analysis. fiveable.me
Application of Green Chemistry Principles in the Synthesis and Derivatization of Organophosphorus Compounds and Modified Lipids
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This is a rapidly growing area of research with significant implications for both organophosphorus chemistry and the production of modified lipids. researchgate.netrsc.org
Organophosphorus Compounds: The synthesis of organophosphorus compounds has traditionally relied on hazardous reagents like phosphorus trichloride (B1173362) (PCl₃). nih.gov Green chemistry principles motivate the development of newer, more sustainable synthetic methodologies. researchgate.netrsc.org
Alternative Reagents and Feedstocks: Research is focused on using greener starting materials. rsc.org An example is the direct use of white phosphorus (P₄) in electrochemical processes to synthesize trivalent organophosphorus compounds, which avoids the hazardous chlorination process. nih.gov
Energy-Efficient Methods: The use of microwave irradiation and electrochemical synthesis are promising energy-efficient alternatives to conventional heating. rsc.orgrsc.org A tandem electrothermal process has been developed that can be integrated with renewable energy sources. nih.gov
Alternative Solvents: The use of ionic liquids and solvent-free reaction conditions, such as ball-milling, are key strategies in green organophosphorus synthesis. researchgate.netrsc.org
These approaches aim to create methodologies that are not only environmentally benign but also cost-effective and operationally simple. researchgate.netlongdom.org
Modified Lipids: The modification of lipids is crucial for the food, pharmaceutical, and cosmetic industries. annualreviews.org Green technologies are being developed to make these processes more sustainable. annualreviews.orgnih.gov
Biocatalysis: The use of enzymes, such as lipases, for lipid modification is a key green technology. plantandfood.com Enzymatic processes like interesterification can produce modified lipids with desired fatty acid profiles under mild conditions. plantandfood.com
Green Solvents: Traditional lipid modification often uses organic solvents. plantandfood.com Green alternatives include supercritical fluids (like supercritical CO₂), ionic liquids, and deep eutectic solvents. annualreviews.organnualreviews.orgnih.gov These solvents can overcome issues of poor substrate miscibility and improve reaction efficiency. uam.es
The demand for sustainable and natural products is driving innovation in the enzymatic creation of specialized lipids for therapeutic and nutritive applications. plantandfood.com
Emerging Research Areas in Organophosphorus Chemistry and Sustainable Modified Lipid Chemistry
The fields of organophosphorus chemistry and lipid chemistry are continuously evolving, with new research directions opening up opportunities for novel applications and more sustainable practices. longdom.orgfrontiersin.org
Organophosphorus Chemistry: Organophosphorus chemistry is a broad and dynamic field, recognized as being in a "golden age". longdom.orgnih.gov
Novel Compound Synthesis: A major focus is on the development of new synthetic methods to create novel organophosphorus compounds. ox.ac.uk This includes the synthesis of phosphorus-containing analogues of common organic molecules, such as the phosphaethynolate anion (PCO⁻), which is a "heavy analogue" of the cyanate (B1221674) ion and serves as a versatile chemical precursor. ox.ac.uk
New Applications: Research is exploring the use of organophosphorus compounds in materials science and as ligands in catalysis. longdom.orgox.ac.uk For example, phosphinecarboxamides, which are inorganic analogues of urea, are being investigated for materials applications. ox.ac.uk
Sustainability: A significant challenge is the development of innovative and sustainable approaches to the synthesis, use, and disposal of P-compounds, taking into account the principles of green chemistry. nih.gov This includes creating frameworks for more sustainable chemical synthesis design, as demonstrated in a case study for organophosphate flame retardants. nih.gov
Sustainable Modified Lipid Chemistry: The need for healthier and more environmentally friendly food products is driving research into sustainable lipid modification. frontiersin.org
Plant-Based Lipid Alternatives: There is a strong focus on developing plant-based lipid alternatives that can replicate the functional and sensory properties of animal fats. frontiersin.org This involves research into structured lipids, oleogels, bigels, and inter-esterified fats. frontiersin.org
Nonconventional Modification Technologies: Emerging technologies are being explored as alternatives to traditional lipid modification methods. annualreviews.orgnih.gov These include non-thermal techniques like high-pressure processing, pulsed electric fields, ultrasound, and cold plasma technology. annualreviews.orgnih.gov These methods offer potential advantages in terms of specificity, efficiency, and environmental impact. annualreviews.org
Advanced Biocatalysis: Research continues to improve enzymatic processes for lipid modification, for instance, by scaling up enzyme technology to make it more relevant for industrial applications. plantandfood.com
The integration of these novel technologies and approaches has the potential to revolutionize lipid modification, leading to new products with enhanced functionality and improved sustainability profiles. annualreviews.orgnih.gov
Academic Research Perspectives on Phosphoric Acid, Compound with 1,4 Dioxane 2:1
Synthesis Methodologies and Reaction Mechanisms Involving Phosphoric Acid and 1,4-Dioxane (B91453) Systems
The interaction between phosphoric acid and 1,4-dioxane is fundamental to various synthetic methodologies and reaction mechanisms. Research in this area explores their roles as catalysts, solvents, and reagents, shedding light on the formation and stability of their adducts.
Exploration of Catalytic Roles of Phosphoric Acid Derivatives in Organic Transformations, including Brønsted Acid Catalysis
Chiral phosphoric acids (CPAs), derived from a BINOL scaffold, have emerged as powerful Brønsted acid catalysts for a wide array of asymmetric organic transformations. acs.orgresearchgate.netacs.org These catalysts are known for their efficiency and versatility under mild reaction conditions. acs.org Their ability to activate substrates by lowering the Lowest Unoccupied Molecular Orbital (LUMO) through protonation is a key feature of their catalytic activity. acs.org
The catalytic performance of phosphoric acid derivatives can be tuned by modifying their structure. For instance, the introduction of bulky substituents at the 3,3'-positions of the BINOL framework often enhances enantioselectivity. acs.org Researchers have also developed more acidic N-phosphoramide (NPA) catalysts for substrates that are difficult to activate. acs.org The development of novel chiral phosphoric acid catalysts is an active area of research, with data science approaches being used to design new catalyst scaffolds. nih.gov
In the context of 1,4-dioxane, phosphoric acid catalysis has been employed in reactions such as the desymmetrization of cyclohexadienones to produce enantioenriched 1,4-dioxane derivatives. acs.orgresearchgate.net This methodology has proven valuable in the asymmetric synthesis of natural products. acs.orgresearchgate.net Furthermore, the catalytic effect of 1,4-dioxane has been observed in the oxidation of iodide by dicyanobis(bipyridine)iron(III) in water, where the addition of 1,4-dioxane enhances the reaction rate. mdpi.com
Investigation into the Formation and Stability of Acid-Base Adducts involving Cyclic Ethers
The formation of acid-base adducts between Lewis acids and cyclic ethers like 1,4-dioxane is a well-established phenomenon. amazonaws.com These adducts, often referred to as co-crystals, can exhibit significantly different physical and chemical properties compared to their individual components. amazonaws.comfarmaciajournal.com The stability of these adducts is a critical factor in their application, and thermal analysis is often used to assess their stability. farmaciajournal.comacs.org
Frustrated Lewis Pairs (FLPs), which are sterically hindered Lewis acid and base pairs, can react with cyclic ethers to form zwitterionic products. nih.govacs.org This reactivity has been harnessed in the development of polymeric FLP gels, where the addition of cyclic ethers triggers the formation of a cross-linked network. nih.govacs.org The stability of these networks is influenced by the steric and electronic properties of the cyclic ether. nih.gov
The interaction between phosphoric acid and 1,4-dioxane can lead to the formation of stable co-crystals. acs.org These co-crystals have been characterized using various techniques, including X-ray diffraction and thermal analysis. farmaciajournal.comacs.orgresearchgate.net
Mechanistic Studies of 1,4-Dioxane as a Solvent or Reagent in Acid-Catalyzed Processes
1,4-Dioxane is commonly used as a solvent in organic synthesis, and its role in acid-catalyzed reactions is of particular interest. In some cases, 1,4-dioxane can act as more than just an inert solvent, participating directly in the reaction mechanism. For example, in certain acid-catalyzed reactions, 1,4-dioxane has been observed to have a catalytic effect, influencing the reaction rate and order. mdpi.com
Mechanistic studies have revealed that in acid-catalyzed processes, 1,4-dioxane can be involved in the formation of intermediates that influence the reaction pathway. The degradation of 1,4-dioxane itself under advanced oxidation processes has been studied to understand its transformation and the formation of byproducts. deswater.comdss.go.th In the context of Brønsted acid catalysis, solvents can play a crucial role in the enantioselectivity of a reaction, and screening different solvents, including 1,4-dioxane, is a common practice to optimize reaction conditions. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization of Phosphoric Acid-Dioxane Complexes
The precise determination of the three-dimensional structure of phosphoric acid-dioxane complexes is crucial for understanding their reactivity and catalytic activity. Advanced spectroscopic and crystallographic techniques are indispensable tools for this purpose.
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural and Conformational Analysis (e.g., ¹⁵N HSQC-NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and conformation of molecules in solution. For phosphoric acid-dioxane systems, various NMR experiments provide valuable insights. ³¹P NMR is particularly useful for studying phosphorus-containing compounds, including chiral phosphoric acids and their complexes. scielo.brkaist.ac.kr The chemical shifts and coupling constants in ³¹P NMR spectra can reveal information about the electronic environment and bonding of the phosphorus atom. scielo.brnsf.gov
Advanced multi-dimensional NMR techniques are employed for more detailed structural analysis. For instance, heteronuclear single quantum coherence (HSQC) and nuclear Overhauser effect spectroscopy (NOESY) experiments can establish through-bond and through-space correlations between different nuclei. The ¹H-¹⁵N HSQC-NOESY experiment, for example, can be used to study the interactions between a phosphoric acid and a nitrogen-containing substrate in a viscous solvent like phosphoric acid itself. rsc.orgrsc.org This "ViscY NMR" approach takes advantage of spin diffusion in viscous media to individualize the NMR spectra of components in a mixture. rsc.orgrsc.org
The following table summarizes some of the advanced NMR techniques used in the study of phosphoric acid systems:
| NMR Technique | Information Obtained | Reference |
| ³¹P NMR | Electronic environment and bonding of phosphorus | scielo.brkaist.ac.kr |
| ¹H-¹⁵N HSQC-NOESY | Through-space interactions between protons and nitrogen | rsc.orgrsc.org |
| ¹H-¹³C/¹H-¹⁵N NOAH | ¹H, ¹³C, and ¹⁵N chemical shifts of individual molecules in a mixture | rsc.org |
Utilization of X-ray Crystallography for Determining Solid-State Structures of Co-crystals and Adducts
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which is essential for understanding the structure of co-crystals and adducts formed between phosphoric acid and 1,4-dioxane. farmaciajournal.comacs.org
The crystal structures of numerous co-crystals involving phosphoric acid have been determined, revealing the nature of the hydrogen bonding and other non-covalent interactions that hold the components together. farmaciajournal.comacs.orgresearchgate.netacs.org These studies have been instrumental in distinguishing between salts and co-crystals, which is crucial for understanding their physicochemical properties. acs.org
For example, the crystal structure of a salt co-crystal of isavuconazole (B1672201) with phosphoric acid has been reported, providing insights into its solid-state properties. researchgate.net Similarly, the structures of ruthenium phosphinidene (B88843) complexes with dioxane have been elucidated, revealing details about the Ru=P bond and the coordination environment of the metal center. nsf.gov
The following table presents examples of systems involving phosphoric acid or dioxane where X-ray crystallography has been used for structural determination:
| System | Key Structural Information | Reference |
| Isavuconazole-phosphoric acid salt | Solid-state packing and hydrogen bonding | researchgate.net |
| Ruthenium phosphinidene-dioxane complex | Ru=P bond length and coordination geometry | nsf.gov |
| Paracetamol-1,4-dioxane cocrystal | Intermolecular interactions | acs.org |
Integration of Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Interaction Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and intermolecular interactions within the phosphoric acid-dioxane complex. The formation of hydrogen bonds between the phosphoric acid (the proton donor) and 1,4-dioxane (the proton acceptor) leads to distinct shifts in the vibrational frequencies of the functional groups involved.
Research on phosphoric acid in various solvents, including aprotic, polar organic solvents like 1,4-dioxane, reveals significant changes in its vibrational spectrum. researchgate.net In such solvents, the P=O stretching mode (νP=O) of phosphoric acid is observed around 1240 cm⁻¹ in the infrared absorption spectrum. researchgate.net This is a key indicator of the interaction between the phosphoryl oxygen and the surrounding solvent molecules.
Detailed spectroscopic studies on aqueous phosphoric acid have provided a foundation for understanding its vibrational modes, which are influenced by hydrogen bonding. researchgate.netrsc.org These studies assign the key P-O stretching modes for H₃PO₄(aq) as follows: the symmetric P(OH)₃ stretch (νsP(OH)₃) at approximately 890 cm⁻¹, the asymmetric P(OH)₃ stretch (νasP(OH)₃) at 1008 cm⁻¹, and the P=O stretch (νP=O) at 1178 cm⁻¹. researchgate.net When phosphoric acid forms a complex with 1,4-dioxane, these frequencies are expected to shift, reflecting the formation of new hydrogen-bonding networks. For instance, the P=O stretching frequency can be influenced by interactions with the oxygen atoms of the dioxane molecule. researchgate.net
Two-dimensional infrared (2D-IR) spectroscopy offers deeper insights into the hydration and interaction dynamics of phosphate (B84403) groups. aip.org Such advanced techniques can resolve vibrational line shapes, which are affected by site variations in hydration and hydrogen bonding on extremely short timescales. aip.org For the phosphoric acid-dioxane complex, 2D-IR could elucidate the dynamics of hydrogen bond formation and dissociation between the acid and the ether.
The table below summarizes key vibrational modes of phosphoric acid and 1,4-dioxane, which are critical for analyzing their interaction.
| Vibrational Mode | Compound | Typical Wavenumber (cm⁻¹) | Reference |
| P=O Stretch (in aprotic polar solvent) | Phosphoric Acid | ~1240 | researchgate.net |
| P=O Stretch (aqueous) | Phosphoric Acid | 1178 | researchgate.net |
| P-OH Stretch | Phosphoric Acid | 2904 | mdpi.com |
| Symmetric P(OH)₃ Stretch (aqueous) | Phosphoric Acid | 890 | researchgate.net |
| Asymmetric P(OH)₃ Stretch (aqueous) | Phosphoric Acid | 1008 | researchgate.net |
| C-H Stretch | 1,4-Dioxane | 2855 - 2960 | acs.org |
| C-O-C Stretch | 1,4-Dioxane | ~1120 |
This table is generated based on data from the provided text. Wavenumbers can vary based on the specific chemical environment.
Analysis of these spectral features allows researchers to assess the strength and geometry of the hydrogen bonds within the EINECS 283-841-8 complex. researchgate.net
Theoretical Studies and Computational Modeling of Phosphoric Acid-Dioxane Interactions
Theoretical studies and computational modeling provide a molecular-level understanding that complements experimental findings. These methods are crucial for detailing the energetic and structural aspects of the interactions between phosphoric acid and 1,4-dioxane.
Quantum Chemical Calculations of Interaction Energies, Hydrogen Bonding Networks, and Acid-Base Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the interactions within the phosphoric acid-dioxane system. nih.gov These calculations can accurately predict the geometry, interaction energies, and vibrational frequencies of the complex. For instance, methods like B3LYP-D have shown significant accuracy in calculating the frequencies of phosphorylated compounds, accounting for dispersion interactions which are crucial in such complexes. nih.gov
Studies on analogous hydrogen-bonded systems, such as those between 1,4-dioxane and methanol, use quantum chemical methods to analyze homomolecular and heteromolecular hydrogen bonds. researchgate.net Such analyses can distinguish between different types of hydrogen bonds and quantify their strength through metrics like delocalization interaction energies. researchgate.net
In the context of catalysis, quantum mechanical calculations are used to explore how chiral phosphoric acids interact with substrates. rsc.org These studies reveal that noncovalent interactions, primarily hydrogen bonding and π-stacking, dictate the structure of key intermediates and transition states. rsc.org For the phosphoric acid-dioxane complex, these calculations can map the potential energy surface, identify the most stable geometric configurations of the 2:1 adduct, and describe the intricate network of hydrogen bonds formed between the two phosphoric acid molecules and the dioxane molecule.
Molecular Dynamics Simulations for Understanding Solvation, Association, and Conformational Dynamics
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of chemical systems in solution. rsc.orgnih.gov For the phosphoric acid-dioxane system, MD simulations can provide insights into how the complex behaves in a solvent, how the acid and dioxane molecules associate, and the conformational dynamics of the complex itself.
Developing an accurate force field is a prerequisite for reliable MD simulations. researchgate.netescholarship.org Research on similar organophosphate compounds, like dibutyl phosphoric acid (HDBP), involves parameterizing force fields to accurately reproduce experimental properties such as density and dipole moment. researchgate.net A similar approach would be necessary for the phosphoric acid-dioxane system to study phenomena like dimerization or aggregation. researchgate.netescholarship.org
Classical MD simulations have been used to quantify the stability of ions in organic solvents, including 1,4-dioxane. frontiersin.org These studies measure solvation free energies and have found that ions like hydronium can be destabilized in 1,4-dioxane relative to water. frontiersin.org This information is critical for understanding the local environment and the acid's behavior within the dioxane complex. Ab initio MD (AIMD) simulations can further connect these dynamics directly to spectroscopic results by computing IR and Raman spectra from the time-correlation functions of dipole moments and polarizabilities, capturing anharmonic effects and the influence of the local environment. acs.org
Prediction of Reaction Pathways, Transition States, and Catalytic Turnover Frequencies
The phosphoric acid-dioxane complex can be viewed as a pre-catalyst or a model for Brønsted acid catalysis in a non-aqueous environment. Computational methods are instrumental in predicting how this system might behave in a chemical reaction.
Quantum chemical calculations can map out entire reaction pathways, identifying the structures of intermediates and transition states. uq.edu.au In many phosphoric acid-catalyzed reactions, the acid activates substrates through hydrogen bonding, forming a chiral environment that directs the stereochemical outcome. acs.org The interaction with a solvent or co-solvent like 1,4-dioxane can be crucial for catalyst turnover and efficiency. acs.org
Turnover frequency (TOF) is a key metric of catalyst efficiency, defined as the number of substrate molecules converted to product per catalyst active site per unit time. numberanalytics.com While experimental conditions like temperature, pressure, and concentrations influence the measured TOF, computational studies can help to dissect these factors. numberanalytics.com By calculating the energy barriers for different steps in a catalytic cycle, computational models can predict the rate-limiting step and provide an estimate of the intrinsic TOF. The relationship between TOF and overpotential (for electrochemical reactions) can be established, allowing for the characterization of a catalyst by its TOF at zero overpotential. nih.gov For the phosphoric acid-dioxane system, theoretical predictions of reaction pathways would involve modeling the interaction of the complex with potential reactants, calculating the activation energies for bond-breaking and bond-forming steps, and ultimately predicting the catalytic efficiency.
Academic Research Perspectives on Fatty Acids, Palm Oil, Hydrogenated, Reaction Products with Tetraethylenepentamine, Acetates
Advanced Synthesis and Derivatization Strategies for Hydrogenated Palm Oil Fatty Acids
The synthesis of this complex amide acetate (B1210297) is a sequential process involving hydrogenation of the initial fatty acid feedstock, followed by amidation and acetylation. Each step presents opportunities for methodological innovation to control the final product's characteristics.
Hydrogenation is a critical first step that modifies the fatty acid chains of palm oil, converting unsaturated fatty acids into saturated ones. mdpi.com This process increases the melting point and oxidative stability of the oil, turning it from a liquid or semi-solid into a more solid fat. krohne.com The primary goal of modern hydrogenation research is to achieve high selectivity and conversion rates while minimizing the formation of undesirable byproducts, such as trans fatty acids, which can occur during partial hydrogenation. researchgate.netnih.gov
Research focuses on two main catalytic approaches:
Heterogeneous Catalysis: This is the most common industrial method, typically employing a solid catalyst in a liquid oil medium. Nickel is a widely used catalyst, but palladium and platinum are also effective, sometimes allowing for milder reaction conditions. researchgate.netyoutube.com The process involves heating the oil (e.g., to 150-220°C) and introducing hydrogen gas under pressure in the presence of the catalyst. youtube.comgoogle.com After the reaction, the solid catalyst is filtered out. youtube.com
Homogeneous Catalysis: While less common industrially for oils, homogeneous catalysts (dissolved in the reaction medium) are an active area of research. They can offer higher selectivity and activity under milder conditions.
Catalytic Transfer Hydrogenation (CTH): This alternative method uses a hydrogen donor molecule (like ammonium (B1175870) formate) to transfer hydrogen to the fatty acid, avoiding the need for high-pressure hydrogen gas. itb.ac.id Studies have shown that CTH can effectively reduce the iodine value (a measure of unsaturation) of palm fatty acid distillate (PFAD). itb.ac.id
The choice of catalyst and reaction conditions significantly impacts the final degree of saturation and the fatty acid profile of the hydrogenated product.
Table 1: Comparison of Hydrogenation Methods for Fatty Acids
| Method | Typical Catalyst | Hydrogen Source | Typical Conditions | Advantages | Challenges |
|---|---|---|---|---|---|
| Gaseous Hydrogenation (Heterogeneous) | Nickel, Palladium, Platinum | Hydrogen Gas (H₂) | High Temperature (150-220°C), High Pressure (e.g., 20-140 psi) | Established technology, effective for full saturation. youtube.comgoogle.com | Requires high pressure, potential for trans fat formation in partial hydrogenation. researchgate.net |
| Catalytic Transfer Hydrogenation (CTH) | Palladium on Carbon (Pd/C) | Hydrogen Donors (e.g., Ammonium Formate) | Lower Temperature (e.g., 90°C), Atmospheric Pressure | Avoids high-pressure hydrogen gas, can achieve low iodine values. itb.ac.id | Stoichiometric use of hydrogen donor, separation of byproducts. |
Following hydrogenation, the saturated fatty acids are functionalized through an amidation reaction with a polyfunctional amine. Tetraethylenepentamine (B85490) (TEPA) is a member of the polyethylene (B3416737) polyamine family, characterized by a backbone with multiple amine groups (primary and secondary). This structure allows a single TEPA molecule to react with one or more fatty acid molecules.
The reaction is a type of acylation where the carboxylic acid group of the fatty acid reacts with an amine group on the TEPA molecule to form a stable amide bond (-CONH-). This process typically requires heating to drive off the water molecule formed during the reaction. To facilitate the reaction, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, although direct amidation at high temperatures is also common. stackexchange.com The stoichiometry of the reactants (fatty acid to TEPA ratio) is a key parameter that determines the average number of fatty acid chains attached to each polyamine molecule, influencing the properties of the final product. google.com
The final step in the synthesis is the acetylation of the fatty acid-TEPA amide. The TEPA backbone contains residual primary and secondary amine groups that did not react during the amidation step. These remaining amine groups are nucleophilic and can be acetylated.
Acetylation involves the introduction of an acetyl group (CH₃CO-) onto the nitrogen atoms of these unreacted amines. This is typically achieved by reacting the fatty acid amide with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. wikipedia.org This reaction converts the remaining primary and secondary amines into acetamides. In biological systems, a similar process occurs where enzymes like spermidine/spermine N1-acetyltransferase (SSAT) use acetyl-coenzyme A (CoA) to acetylate polyamines. researchgate.net
This "capping" of the amine groups with acetate moieties significantly alters the molecule's properties by:
Reducing Polarity: It replaces the polar N-H bonds with less polar N-C=O groups.
Eliminating Hydrogen Bonding Sites: The conversion of primary and secondary amines to tertiary amides removes hydrogen bond donors, which can affect viscosity, melting point, and solubility. researchgate.net
Modifying Basicity: The basicity of the nitrogen atoms is significantly reduced.
Chemical Structure-Property Relationships of Complex Fatty Acid Amides and Acetates
The macroscopic properties of the final product are a direct consequence of its complex molecular architecture, which is determined by the nature of its constituent parts.
Palm oil is primarily composed of triglycerides of various fatty acids. rsc.org The specific composition influences the properties of the final product.
Table 2: Typical Fatty Acid Composition of Palm Oil and Post-Hydrogenation Profile
| Fatty Acid | Carbon Chain | Typical % in Palm Oil rsc.org | Structure | Expected % after Full Hydrogenation |
|---|---|---|---|---|
| Palmitic Acid | C16:0 | ~44% | Saturated | ~44% |
| Stearic Acid | C18:0 | ~5% | Saturated | ~54% (includes hydrogenated C18:1 and C18:2) |
| Oleic Acid | C18:1 | ~39% | Monounsaturated | 0% |
| Linoleic Acid | C18:2 | ~10% | Polyunsaturated | 0% |
The degree of hydrogenation is a critical factor.
Unsaturated Fatty Acids: The double bonds in oleic and linoleic acid create a "kink" in the hydrocarbon chain. This prevents the molecules from packing closely together, resulting in lower melting points.
Saturated Fatty Acids: Hydrogenation eliminates these double bonds, resulting in straight, flexible hydrocarbon chains (like palmitic and stearic acid). These linear chains can pack together more efficiently through van der Waals forces, leading to a more ordered, crystalline structure with a higher melting point and a more solid consistency. researchgate.net
Therefore, a higher degree of hydrogenation leads to a final product with more rigid, linear alkyl chains, which significantly impacts its conformational freedom and intermolecular interactions.
The combination of long, nonpolar fatty acid chains and a polar, functionalized core creates an amphiphilic molecule with a propensity for self-assembly and interfacial activity. researchgate.net
Polyamine Backbone: The TEPA core, even after amidation, contains nitrogen and oxygen atoms capable of participating in hydrogen bonding and dipole-dipole interactions. This polar "head" region contrasts with the nonpolar fatty acid "tails." This dual character is the basis for surfactant behavior, where molecules align at interfaces (e.g., oil-water) to reduce surface tension.
Supramolecular Assembly: In bulk, these molecules can self-assemble into complex structures. The strong hydrogen bonding potential of the amide groups (-CONH-) encourages the formation of ordered arrangements, similar to those seen in other fatty acid amides and polyamides. researchgate.net This can lead to the formation of micelles, lamellar structures, or other aggregates depending on the concentration and surrounding medium. nih.gov
Impact of Acetate Moieties: The acetylation of remaining amine groups modulates these interactions. By removing hydrogen bond donors, acetylation can disrupt the highly ordered hydrogen-bonding networks that might otherwise form. researchgate.net This can lower the melting point and increase solubility in less polar solvents compared to the non-acetylated intermediate. The acetate groups still contribute to the polarity of the core, but the nature of the intermolecular forces is shifted away from strong, directional hydrogen bonds towards weaker dipole-dipole interactions. This fine-tuning of the polar core allows for precise control over the material's interfacial behavior and bulk properties like viscosity and thermal characteristics.
Application of Advanced Spectroscopic and Chromatographic Methods for Characterization of Complex Lipid Derivatives
The characterization of complex lipid derivatives such as "Fatty acids, palm-oil, hydrogenated, reaction products with tetraethylenepentamine, acetates" (Einecs 283-841-8) presents a significant analytical challenge due to the inherent complexity of the starting materials and the reaction products. The hydrogenation of palm oil results in a mixture of saturated fatty acids, primarily palmitic and stearic acid. The subsequent reaction with tetraethylenepentamine and acetylation leads to a variety of amide and acetate derivatives. Advanced spectroscopic and chromatographic methods are indispensable for elucidating the structure and composition of these complex mixtures.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of these derivatives.
¹H NMR spectroscopy can provide information about the different types of protons present in the molecule. For instance, characteristic signals can be used to quantify the amount of saturated fatty acid chains. magritek.com The presence of amide and acetate groups would also give rise to distinct signals, allowing for the determination of the degree of reaction.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons can distinguish between the carboxylic acid, amide, and ester functionalities.
Two-dimensional NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between different parts of the molecule, confirming the structure of the reaction products. magritek.com For example, HMBC can show correlations between the protons of the tetraethylenepentamine backbone and the carbonyl carbons of the fatty acid and acetate groups.
Chromatographic Methods:
Chromatographic techniques are essential for separating the complex mixture of reaction products, allowing for their individual identification and quantification.
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a standard method for the analysis of fatty acid derivatives. youtube.com However, the high molecular weight and low volatility of the tetraethylenepentamine derivatives may require derivatization to make them suitable for GC analysis. aocs.org
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of these complex lipid derivatives. nih.govresearchgate.net Reversed-phase HPLC, where separation is based on hydrophobicity, can effectively separate the different fatty acid amide and acetate derivatives based on the length of the fatty acid chain and the degree of substitution on the tetraethylenepentamine backbone. nih.gov
Thin-Layer Chromatography (TLC) is a simpler and more rapid technique that can be used for the preliminary analysis and purification of the reaction products. rockefeller.edu Different solvent systems can be used to separate the components based on their polarity.
An illustrative summary of the application of these methods is presented in the table below:
| Analytical Method | Information Obtained | Relevance for this compound |
| ¹H NMR | Identification and quantification of different proton environments (e.g., fatty acid chain, polyamine backbone, acetate groups). | Determination of the degree of amidation and acetylation. |
| ¹³C NMR | Information on the carbon skeleton, including the identification of carbonyl groups (acid, amide, ester). | Confirmation of the formation of amide and acetate linkages. |
| 2D NMR (COSY, HMBC) | Connectivity between different molecular fragments. | Structural elucidation of the final reaction products. |
| GC-MS | Separation and identification of volatile components. | Analysis of unreacted fatty acids and smaller derivatives (may require derivatization). |
| HPLC | Separation of non-volatile components based on polarity and size. | Quantification of the different fatty acid amide and acetate derivatives in the mixture. |
| TLC | Preliminary separation and qualitative analysis. | Rapid assessment of reaction completion and product purity. |
Advanced Chemical Applications and Sustainable Material Design
Design and Synthesis of Amphiphilic Molecules with Tailored Interfacial Properties for Advanced Applications
The reaction of hydrogenated palm-oil fatty acids with tetraethylenepentamine, followed by acetylation, is a prime example of the synthesis of amphiphilic molecules. These molecules possess both a hydrophobic part (the long hydrocarbon chain of the fatty acid) and a hydrophilic part (the polyamine backbone with its amide and acetate functionalities). This dual nature allows them to exhibit interesting interfacial properties, which can be tailored for various applications.
The synthesis process itself allows for the tuning of these properties. For example, by controlling the stoichiometry of the reactants, it is possible to vary the degree of amidation and acetylation, which in turn will affect the hydrophilic-lipophilic balance (HLB) of the resulting molecules. A higher degree of acetylation would likely increase the hydrophilicity of the molecule.
These tailored amphiphilic molecules have potential applications in a range of fields:
Emulsifiers: Their ability to reduce the interfacial tension between oil and water makes them effective emulsifying agents, for example, in the food and cosmetic industries. mdpi.com
Surfactants: They can act as surfactants in detergents and cleaning products, where they help to solubilize grease and dirt.
Corrosion inhibitors: The amine and amide groups can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.
The interfacial properties of these molecules can be further modified by changing the starting materials. For instance, using a different polyamine or a fatty acid with a different chain length would result in an amphiphile with different properties.
| Synthetic Parameter | Effect on Molecular Structure | Impact on Interfacial Properties | Potential Application |
| Fatty acid chain length | Alters the size of the hydrophobic tail. | Affects the HLB and the packing at interfaces. | Tailoring for specific oil/water systems. |
| Polyamine structure | Changes the size and functionality of the hydrophilic head group. | Influences the charge density and hydrogen bonding capacity. | pH-responsive systems, metal chelation. |
| Degree of acetylation | Modifies the polarity and charge of the hydrophilic head group. | Fine-tuning of the HLB and solubility. | Water-in-oil vs. oil-in-water emulsions. |
Investigation of Self-Assembly Phenomena in Complex Lipid Systems and their Application in Nanomaterials
Due to their amphiphilic nature, "Fatty acids, palm-oil, hydrogenated, reaction products with tetraethylenepentamine, acetates" are expected to self-assemble into various nanostructures when dispersed in a solvent. nih.gov In an aqueous environment, the hydrophobic fatty acid tails will tend to aggregate to minimize their contact with water, while the hydrophilic polyamine heads will be exposed to the aqueous phase. This can lead to the formation of micelles, vesicles (liposomes), or other liquid crystalline phases. monash.edu
The specific nanostructure that is formed will depend on a number of factors, including the concentration of the amphiphile, the temperature, the pH of the solution, and the presence of other molecules. For example, at low concentrations, spherical micelles are likely to form, while at higher concentrations, more complex structures such as cylindrical micelles or lamellar phases may be observed.
These self-assembled nanostructures have a wide range of potential applications in the field of nanomaterials:
Drug delivery: Vesicles formed from these amphiphiles could be used to encapsulate and deliver drugs to specific targets in the body. monash.edu The drug could be loaded into the hydrophobic core of the vesicle or associated with the hydrophilic surface.
Nanoreactors: The confined environment within a micelle or vesicle can be used as a nanoreactor to carry out chemical reactions with enhanced efficiency and selectivity.
Templates for nanomaterial synthesis: The self-assembled structures can be used as templates for the synthesis of inorganic nanomaterials with controlled size and shape.
The table below summarizes the potential self-assembled structures and their applications:
| Self-Assembled Structure | Description | Controlling Factors | Potential Application in Nanomaterials |
| Micelles | Spherical aggregates with a hydrophobic core and a hydrophilic shell. | Concentration (above CMC), temperature. | Solubilization of hydrophobic molecules, nanoreactors. |
| Vesicles (Liposomes) | Bilayer structures enclosing an aqueous core. | Sonication, extrusion, solvent injection. | Drug delivery, encapsulation of hydrophilic molecules. |
| Liquid Crystalline Phases | Ordered structures such as lamellar, hexagonal, or cubic phases. | High concentration, temperature. | Templates for mesoporous materials, controlled release systems. |
Development of Novel Sustainable Materials Derived from Renewable Fatty Acid Resources
The use of renewable resources such as palm oil for the synthesis of new materials is a key aspect of sustainable chemistry. researchgate.net "Fatty acids, palm-oil, hydrogenated, reaction products with tetraethylenepentamine, acetates" is an example of a value-added chemical derived from a renewable feedstock. The development of such materials can help to reduce our reliance on fossil fuels and minimize the environmental impact of the chemical industry.
Palm oil is an abundant and relatively inexpensive source of fatty acids. nih.gov By chemically modifying these fatty acids, it is possible to create a wide range of new materials with diverse properties and applications. The reaction with tetraethylenepentamine and acetic anhydride is just one example of the many chemical transformations that can be applied to fatty acids.
Other examples of sustainable materials derived from fatty acids include:
Bio-based polymers: Fatty acids can be used as monomers for the synthesis of polyesters, polyamides, and polyurethanes. rsc.org These bio-based polymers can have properties comparable to their petroleum-based counterparts and are often biodegradable.
Biolubricants: Esters of fatty acids are widely used as biolubricants due to their excellent lubricity, high viscosity index, and biodegradability.
Phase change materials: Fatty acids and their derivatives can be used as phase change materials for thermal energy storage applications. mdpi.com
The development of sustainable materials from renewable fatty acid resources is a rapidly growing field of research with the potential to make a significant contribution to a more sustainable future.
| Material Class | Description | Example from Fatty Acid Resources | Sustainability Aspect |
| Bio-based Polymers | Polymers derived from renewable biomass sources. | Polyamides from dimer fatty acids. | Reduced reliance on petrochemicals, potential for biodegradability. |
| Biolubricants | Lubricants derived from vegetable oils or animal fats. | Esters of oleic acid. | Biodegradable, low toxicity. |
| Phase Change Materials | Materials that absorb and release large amounts of energy during phase transitions. | Fatty acid eutectics. | Renewable source for thermal energy storage. |
| Surfactants and Emulsifiers | Amphiphilic molecules that reduce surface and interfacial tension. | Fatty acid amides and esters. | Bio-based alternatives to synthetic surfactants. |
Interdisciplinary Research Avenues and Future Directions
Integration of Chemical Informatics and Data Science for Systematically Resolving Substance Identification Ambiguities
The precise identification of chemical substances is a foundational challenge in chemistry, particularly for complex materials or in large datasets where ambiguity can arise. Chemical informatics and data science offer powerful tools to address these challenges. longdom.orgexcelra.com These fields combine chemistry, computer science, and information science to manage, analyze, and extract insights from vast amounts of chemical data. excelra.comneovarsity.org For a substance like Einecs 283-841-8, which is a compound of two distinct molecules, informatics methods are crucial for unambiguous representation and database management.
A core challenge in materials science and chemistry is the ambiguous representation of substances, which can lead to duplicates and inconsistencies in chemical databases. openreview.net Chemical informatics provides standardized representation methods, such as the Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI), which encode molecular structures into machine-readable formats. neovarsity.org These tools are fundamental for creating searchable and reliable chemical databases. neovarsity.org
Data science techniques, including machine learning and predictive modeling, are increasingly used to resolve ambiguities. excelra.comgeeksforgeeks.org For instance, in complex mixtures, it can be difficult to distinguish between different components or to identify the exact structure of a compound. Computational algorithms can analyze spectral data and other properties to predict molecular structures and properties, thereby aiding in identification. longdom.org In the context of second-order calibration for chromatographic data, multivariate curve resolution-alternating least-squares (MCR-ALS) is a common model, but it can suffer from rotational ambiguity, leading to a range of possible solutions. acs.org New parameters are being developed to quantify the uncertainty in analyte prediction that arises from this ambiguity. acs.org Similarly, in the structural determination of symmetric homo-oligomers using Nuclear Magnetic Resonance (NMR), computational algorithms are essential for resolving ambiguity in Nuclear Overhauser Effect (NOE) assignments. nih.gov
The application of these computational approaches is not limited to simple molecules. For complex systems like periodic crystals, new invariants such as Pointwise Distance Distributions (PDD) have been developed to resolve data ambiguity, enabling reliable and fast comparisons of crystal structures. openreview.net This systematic approach, which defines a classification based on a clear equivalence relation and then develops complete and efficient invariants, serves as a model for tackling data challenges in other areas of chemistry. openreview.net
Development of Advanced Spectroscopic and Analytical Techniques for Characterization of Complex Chemical Mixtures
The characterization of complex chemical mixtures, which may contain organophosphorus compounds and lipids, relies on the continuous development of advanced analytical techniques. These methods are essential for ensuring the safety, quality, and authenticity of various products. mdpi.com Traditional analytical methods often have limitations, but modern chromatographic and spectroscopic techniques offer enhanced sensitivity, selectivity, and efficiency. mdpi.com
Spectroscopic Techniques: Spectroscopy, which studies the interaction between matter and electromagnetic radiation, provides detailed information about molecular structure and composition. fiveable.me
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the detailed molecular structure of complex organic molecules. iitm.ac.insolubilityofthings.com For organophosphorus compounds specifically, ³¹P NMR spectroscopy is widely used for characterization. google.comlodz.pl However, its quantitative application can be hampered by low sensitivity at low concentrations and other effects. google.com Advanced NMR techniques, including two-dimensional (2D-NMR) methods like COSY and HETCOR, are applied to analyze complex natural products and biopolymers. iitm.ac.in
Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ions, allowing for the identification of unknown compounds and the determination of their structure with high sensitivity and specificity. fiveable.mewaterandwastewater.com Techniques like tandem mass spectrometry (MS/MS) provide detailed structural information. waterandwastewater.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within molecules by detecting their characteristic vibrations. fiveable.mesolubilityofthings.com
Chromatographic Techniques: Chromatography is used to separate the components of a mixture. waterandwastewater.com
Gas Chromatography (GC): GC is suitable for separating volatile compounds and is often coupled with mass spectrometry (GC-MS) for the analysis of organophosphorus compounds. google.comcromlab-instruments.es US EPA Method 8141B, for example, specifies GC for determining organophosphorus compounds. cromlab-instruments.es
Liquid Chromatography (LC): LC is used for non-volatile substances. waterandwastewater.com High-performance liquid chromatography (HPLC) offers high resolution and is a conventional technique for detecting organophosphorus pesticides. waterandwastewater.comresearchgate.net
Multidimensional Chromatography: Techniques like two-dimensional gas chromatography (GC×GC) and comprehensive two-dimensional liquid chromatography (LC×LC) provide improved separation for highly complex mixtures. fiveable.me
The integration of these techniques, often coupling chromatography with mass spectrometry, is a powerful approach for analyzing complex samples with high sensitivity and selectivity. waterandwastewater.com The choice of technique depends on the properties of the analyte, such as volatility and polarity, and the required sensitivity of the analysis. fiveable.me
Application of Green Chemistry Principles in the Synthesis and Derivatization of Organophosphorus Compounds and Modified Lipids
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This is a rapidly growing area of research with significant implications for both organophosphorus chemistry and the production of modified lipids. researchgate.netrsc.org
Organophosphorus Compounds: The synthesis of organophosphorus compounds has traditionally relied on hazardous reagents like phosphorus trichloride (B1173362) (PCl₃). nih.gov Green chemistry principles motivate the development of newer, more sustainable synthetic methodologies. researchgate.netrsc.org
Alternative Reagents and Feedstocks: Research is focused on using greener starting materials. rsc.org An example is the direct use of white phosphorus (P₄) in electrochemical processes to synthesize trivalent organophosphorus compounds, which avoids the hazardous chlorination process. nih.gov
Energy-Efficient Methods: The use of microwave irradiation and electrochemical synthesis are promising energy-efficient alternatives to conventional heating. rsc.orgrsc.org A tandem electrothermal process has been developed that can be integrated with renewable energy sources. nih.gov
Alternative Solvents: The use of ionic liquids and solvent-free reaction conditions, such as ball-milling, are key strategies in green organophosphorus synthesis. researchgate.netrsc.org
These approaches aim to create methodologies that are not only environmentally benign but also cost-effective and operationally simple. researchgate.netlongdom.org
Modified Lipids: The modification of lipids is crucial for the food, pharmaceutical, and cosmetic industries. annualreviews.org Green technologies are being developed to make these processes more sustainable. annualreviews.orgnih.gov
Biocatalysis: The use of enzymes, such as lipases, for lipid modification is a key green technology. plantandfood.com Enzymatic processes like interesterification can produce modified lipids with desired fatty acid profiles under mild conditions. plantandfood.com
Green Solvents: Traditional lipid modification often uses organic solvents. plantandfood.com Green alternatives include supercritical fluids (like supercritical CO₂), ionic liquids, and deep eutectic solvents. annualreviews.organnualreviews.orgnih.gov These solvents can overcome issues of poor substrate miscibility and improve reaction efficiency. uam.es
The demand for sustainable and natural products is driving innovation in the enzymatic creation of specialized lipids for therapeutic and nutritive applications. plantandfood.com
Emerging Research Areas in Organophosphorus Chemistry and Sustainable Modified Lipid Chemistry
The fields of organophosphorus chemistry and lipid chemistry are continuously evolving, with new research directions opening up opportunities for novel applications and more sustainable practices. longdom.orgfrontiersin.org
Organophosphorus Chemistry: Organophosphorus chemistry is a broad and dynamic field, recognized as being in a "golden age". longdom.orgnih.gov
Novel Compound Synthesis: A major focus is on the development of new synthetic methods to create novel organophosphorus compounds. ox.ac.uk This includes the synthesis of phosphorus-containing analogues of common organic molecules, such as the phosphaethynolate anion (PCO⁻), which is a "heavy analogue" of the cyanate (B1221674) ion and serves as a versatile chemical precursor. ox.ac.uk
New Applications: Research is exploring the use of organophosphorus compounds in materials science and as ligands in catalysis. longdom.orgox.ac.uk For example, phosphinecarboxamides, which are inorganic analogues of urea, are being investigated for materials applications. ox.ac.uk
Sustainability: A significant challenge is the development of innovative and sustainable approaches to the synthesis, use, and disposal of P-compounds, taking into account the principles of green chemistry. nih.gov This includes creating frameworks for more sustainable chemical synthesis design, as demonstrated in a case study for organophosphate flame retardants. nih.gov
Sustainable Modified Lipid Chemistry: The need for healthier and more environmentally friendly food products is driving research into sustainable lipid modification. frontiersin.org
Plant-Based Lipid Alternatives: There is a strong focus on developing plant-based lipid alternatives that can replicate the functional and sensory properties of animal fats. frontiersin.org This involves research into structured lipids, oleogels, bigels, and inter-esterified fats. frontiersin.org
Nonconventional Modification Technologies: Emerging technologies are being explored as alternatives to traditional lipid modification methods. annualreviews.orgnih.gov These include non-thermal techniques like high-pressure processing, pulsed electric fields, ultrasound, and cold plasma technology. annualreviews.orgnih.gov These methods offer potential advantages in terms of specificity, efficiency, and environmental impact. annualreviews.org
Advanced Biocatalysis: Research continues to improve enzymatic processes for lipid modification, for instance, by scaling up enzyme technology to make it more relevant for industrial applications. plantandfood.com
The integration of these novel technologies and approaches has the potential to revolutionize lipid modification, leading to new products with enhanced functionality and improved sustainability profiles. annualreviews.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
